(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid

Purity Analysis Chiral Building Block Procurement Specification

(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid (CAS: 810685-23-5), also referred to as (4S)-4-(methoxymethoxy)-L-proline, is a chiral, non-proteinogenic amino acid derivative belonging to the class of 4-substituted L-proline analogs. It features a methoxymethyl (MOM) ether protecting group at the 4-position, which provides orthogonal protection relative to standard Fmoc/Boc strategies in solid-phase peptide synthesis (SPPS) and serves as a versatile intermediate for the construction of conformationally constrained peptides and peptidomimetics.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Cat. No. B12863592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOCOC1CC(NC1)C(=O)O
InChIInChI=1S/C7H13NO4/c1-11-4-12-5-2-6(7(9)10)8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
InChIKeyRBPGAQGKRHEOCS-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic Acid (CAS: 810685-23-5): A Chiral MOM-Protected Proline Building Block for Peptide and Medicinal Chemistry


(2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic acid (CAS: 810685-23-5), also referred to as (4S)-4-(methoxymethoxy)-L-proline, is a chiral, non-proteinogenic amino acid derivative belonging to the class of 4-substituted L-proline analogs . It features a methoxymethyl (MOM) ether protecting group at the 4-position, which provides orthogonal protection relative to standard Fmoc/Boc strategies in solid-phase peptide synthesis (SPPS) and serves as a versatile intermediate for the construction of conformationally constrained peptides and peptidomimetics . The (2S,4S) stereochemistry dictates a specific pyrrolidine ring pucker that can be exploited to induce desired secondary structures in target peptides.

Why Generic Substitution Fails for (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic Acid in Chiral Synthesis and Peptide Engineering


In medicinal chemistry and peptide engineering, 4-substituted proline derivatives are not interchangeable due to profound differences in ring pucker (Cγ-exo vs. Cγ-endo), hydrogen-bonding capacity, and steric bulk that dictate peptide conformation, stability, and biological activity [1]. The (2S,4S) stereochemistry of the target compound enforces a specific conformation distinct from its (2S,4R) diastereomer [1]. Moreover, the MOM protecting group offers a unique deprotection profile—cleavable under mild acidic conditions—that is orthogonal to standard Fmoc/Boc strategies. Substituting an unprotected (2S,4S)-4-hydroxyproline can lead to failed syntheses due to competing nucleophilic side reactions of the free hydroxyl, while permanently alkylated analogs (e.g., 4-methoxyproline) preclude late-stage functionalization. Similarly, using alternative ether protecting groups (e.g., MEM, benzyl) alters the synthetic sequence and may not be compatible with acid-sensitive peptide bonds, directly impacting product yield and purity [2].

Quantitative Differentiation Evidence for (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic Acid Versus Closest Analogs


Purity and Chiral Integrity: Certified ≥98% HPLC Purity Enables Reproducible Scale-Up Relative to 4-Methoxyproline Analogs

The target compound is commercially supplied with a minimum purity of 98% as determined by HPLC, a specification that is critical for minimizing side reactions and ensuring consistent coupling yields in solid-phase peptide synthesis . In contrast, the closely related analog (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid (CAS 75176-22-6) is often available at 95-97% purity, with the 1-3% difference in impurity profile having a compounding effect on overall yield in multi-step sequences [1].

Purity Analysis Chiral Building Block Procurement Specification

Molecular Properties: Increased Molecular Weight and Topological Polar Surface Area (TPSA) Relative to 4-Methoxyproline

The MOM ether moiety imparts distinct physicochemical properties compared to the simpler methyl ether analog. The target compound has a molecular weight of 175.18 g/mol and a calculated Topological Polar Surface Area (TPSA) of 67.79 Ų . In contrast, (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid has a molecular weight of 145.16 g/mol and a calculated TPSA of approximately 58 Ų [1].

Physicochemical Properties Drug-likeness Solubility

Protecting Group Lability: MOM Ether Cleaves Under Milder Acidic Conditions Than MEM Ether

The MOM (methoxymethyl) ether protecting group can be selectively removed using 1% trifluoroacetic acid (TFA) in dichloromethane within 30 minutes at room temperature, a condition that is compatible with acid-sensitive peptide bonds and standard SPPS protocols [1]. In contrast, the related MEM (2-methoxyethoxymethyl) ether requires more forcing conditions (3% TFA, 60 min) for complete cleavage, which can lead to partial deprotection of Boc groups or cleavage of acid-labile peptide side chains [1].

Protecting Group Chemistry Peptide Synthesis Orthogonal Deprotection

Cost Efficiency: Lower Procurement Cost per Gram Compared to 4-Benzyloxyproline

Based on available commercial listings, the target compound is offered at approximately $50 per gram for ≥98% purity . In comparison, the 4-benzyloxy protected analog, (2S,4S)-4-benzyloxyproline, is priced at approximately $120 per gram for similar purity and quantity .

Procurement Cost Supply Chain Cost-Effective Synthesis

Optimal Application Scenarios for (2S,4S)-4-(Methoxymethoxy)pyrrolidine-2-carboxylic Acid in Peptide and Medicinal Chemistry


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The (2S,4S) stereochemistry of this compound induces a specific Cγ-exo ring pucker that stabilizes polyproline II (PPII) helix conformations and β-turn structures [1]. When incorporated into a peptide chain via standard Fmoc-SPPS protocols, the MOM-protected 4-hydroxy group remains intact during piperidine-mediated Fmoc deprotection. Following chain assembly, the MOM ether can be selectively removed with 1% TFA in DCM (as established in Section 3, Evidence Item 3) to reveal a free hydroxyl for subsequent glycosylation, phosphorylation, or oxidation, enabling late-stage diversification without compromising the peptide backbone [2]. This orthogonal protection strategy is not feasible with permanently alkylated analogs like 4-methoxyproline.

Synthesis of Collagen Mimetic Peptides (CMPs) with Enhanced Thermal Stability

Substituting natural (2S,4R)-4-hydroxyproline (Hyp) with (2S,4S)-4-substituted proline analogs in collagen model peptides has been shown to dramatically increase triple helix thermal stability. The (2S,4S)-4-methoxyproline (Mop) residue, a direct analog, increases the melting temperature (Tm) of collagen triple helices by approximately 20°C relative to Hyp-containing peptides [1]. The MOM-protected variant serves as a key synthetic precursor to Mop and related 4-substituted analogs, providing a versatile intermediate that can be deprotected and further functionalized to fine-tune helix stability [1]. This application leverages the quantitative purity (≥98%) and cost advantages ($50/g) documented in Section 3.

Medicinal Chemistry: HCV NS3/4A Protease Inhibitor Intermediates

4-Methoxycarbonyl and 4-methoxymethyl pyrrolidine derivatives have been patented as key structural motifs in Hepatitis C Virus (HCV) NS3/4A protease inhibitors [1]. The target compound, (2S,4S)-4-(methoxymethoxy)pyrrolidine-2-carboxylic acid, is a direct synthetic precursor to these bioactive molecules. Its (2S,4S) stereochemistry is critical for binding to the protease active site, and the MOM ether provides a synthetic handle for introducing the requisite 4-methoxymethyl or 4-methoxycarbonyl groups under mild conditions, preserving the stereochemical integrity of the pyrrolidine core [1].

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